molecular formula C16H11F4N3O2S B2928058 ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 385416-11-5

ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2928058
CAS No.: 385416-11-5
M. Wt: 385.34
InChI Key: CCJYANKDBNUPTQ-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a thiazole ring at position 1. The thiazole moiety is further functionalized with a 3-fluorophenyl group, while the pyrazole’s position 4 contains an ethyl carboxylate ester. This structural complexity confers unique electronic and steric properties, making it a candidate for therapeutic and material science applications .

Key structural attributes:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
  • 3-Fluorophenyl substituent: Introduces electron-withdrawing effects and influences intermolecular interactions.

Properties

IUPAC Name

ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-4-3-5-10(17)6-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJYANKDBNUPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known by its CAS number 385416-12-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C16_{16}H11_{11}F4_{4}N3_{3}O2_{2}S
  • Molecular Weight : 385.34 g/mol
  • CAS Number : 385416-12-6

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the compound's effectiveness against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF73.79Inhibition of cell proliferation
NCI-H46042.30Induction of apoptosis
Hep-23.25Cytotoxicity

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. The inhibition of COX-2 has been linked to reduced inflammatory responses and pain relief:

Activity Reference
COX-2 Inhibition
Ulcerogenic Activity

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antitumor Activity :
    • Researchers synthesized various pyrazole derivatives and evaluated their effects on A549 lung cancer cells.
    • The compound demonstrated significant growth inhibition with an IC50_{50} value indicating potent antitumor activity .
  • In Vivo Studies :
    • Animal models treated with the compound showed promising results in tumor regression.
    • The mechanism was attributed to the compound's ability to inhibit specific kinases involved in tumor growth .

Scientific Research Applications

Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C16H11F4N3O2SC_{16}H_{11}F_4N_3O_2S and a molecular weight of 385.34. It is available for research purposes from chemical suppliers .

General Information

  • IUPAC Name: ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
  • Molecular Formula: C16H11F4N3O2SC_{16}H_{11}F_4N_3O_2S
  • Molecular Weight: 385.34
  • CAS Registry Number: 385416-11-5

Potential Applications and Research

While the exact applications of this compound are currently not well-defined, compounds with similar structures exhibit a range of biological activities. These include:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Anti-HIV
  • Antioxidant
  • Antimicrobial
  • Antitubercular
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase activities

The presence of a fluorophenyl group, thiazole ring, and trifluoromethylpyrazole moiety in its structure suggests potential applications in medicinal chemistry and pharmaceutical research. These structural features are frequently found in bioactive molecules, contributing to their interactions with biological targets. Further research is needed to explore the specific properties and applications of this compound.

Related Compounds

Comparison with Similar Compounds

Positional Isomerism: Fluorophenyl Substituents

Compound (CAS) Substituent Position on Phenyl Molecular Weight Key Differences Potential Implications
Target Compound 3-Fluorophenyl Not specified Optimal balance of steric and electronic effects Enhanced binding to hydrophobic pockets
955966-72-0 2-Fluorophenyl 385.34 Steric hindrance near thiazole; altered dipole interactions Reduced affinity in planar binding sites
Ethyl 5-(3-fluoro-4-methoxyphenyl) 3-Fluoro-4-methoxyphenyl 264.25 Methoxy group increases electron density; may improve solubility Potential for dual hydrogen bonding

Halogen-Substituted Analogs

Compound (Reference) Halogen Type Heterocycle Modifications Biological Activity
4-(4-Chlorophenyl) derivative Chlorine Chlorophenyl-thiazole-triazolyl-pyrazolyl Antimicrobial activity (e.g., MIC = 8 µg/mL)
4-(4-Bromophenyl) derivative Bromine Bromophenyl-thiazole-triazolyl-pyrazolyl Improved halogen bonding in crystal packing
Target Compound Fluorine Fluorophenyl-thiazole-pyrazole Unknown activity; predicted metabolic stability

Key Insight : Chloro and bromo analogs exhibit stronger halogen bonding, which may enhance target engagement in therapeutic applications. Fluorine’s smaller size and electronegativity favor metabolic stability but may reduce intermolecular interactions .

Heterocycle Variations

Compound (CAS/Reference) Core Heterocycle Functional Groups Molecular Weight
955963-41-4 Thiophene-thiazole-pyrazole Carboxylic acid (no ester) 345
Ethyl 3-(3-CF₃-phenyl)-triazole Triazole Trifluoromethylphenyl-triazole Not specified
Target Compound Thiazole-pyrazole Ethyl ester, trifluoromethyl Not specified

Impact of Heterocycle Replacement :

  • Triazole derivatives (e.g., CAS 1087784-68-6): Triazoles offer additional hydrogen-bonding sites but lack the thiazole’s sulfur-mediated hydrophobic interactions .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group and fluorophenyl substituent in the target compound likely increase logP compared to analogs with methoxy or carboxylic acid groups (e.g., CAS 955963-41-4) .
  • Solubility : Ethyl carboxylate esters generally exhibit lower aqueous solubility than carboxylic acids but better membrane permeability .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chloro/bromo analogs .

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